molecular formula C7H16NO2P B11107017 Methyl(piperidin-1-ylmethyl)phosphinic acid

Methyl(piperidin-1-ylmethyl)phosphinic acid

Cat. No.: B11107017
M. Wt: 177.18 g/mol
InChI Key: QLNSRCBIQPWSOI-UHFFFAOYSA-N
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Description

Methyl(piperidin-1-ylmethyl)phosphinic acid is an organophosphorus compound with the molecular formula C7H16NO2P This compound features a piperidine ring, a methyl group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(piperidin-1-ylmethyl)phosphinic acid typically involves the reaction of piperidine with methylphosphinic acid. One common method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphinic acid derivative . The reaction conditions often include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl(piperidin-1-ylmethyl)phosphinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Methyl(piperidin-1-ylmethyl)phosphinic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl(piperidin-1-ylmethyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid moiety can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site of the enzyme, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(piperidin-1-ylmethyl)phosphinic acid is unique due to the combination of the piperidine ring and the phosphinic acid moiety. This combination imparts specific chemical reactivity and biological activity that is not observed in other similar compounds. The presence of the piperidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C7H16NO2P

Molecular Weight

177.18 g/mol

IUPAC Name

methyl(piperidin-1-ylmethyl)phosphinic acid

InChI

InChI=1S/C7H16NO2P/c1-11(9,10)7-8-5-3-2-4-6-8/h2-7H2,1H3,(H,9,10)

InChI Key

QLNSRCBIQPWSOI-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(CN1CCCCC1)O

solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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